3-Ethoxy-1-(thiophen-2-yl)prop-2-en-1-one
Description
Properties
Molecular Formula |
C9H10O2S |
|---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
(E)-3-ethoxy-1-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C9H10O2S/c1-2-11-6-5-8(10)9-4-3-7-12-9/h3-7H,2H2,1H3/b6-5+ |
InChI Key |
NTCSVLDDFOBVSC-AATRIKPKSA-N |
Isomeric SMILES |
CCO/C=C/C(=O)C1=CC=CS1 |
Canonical SMILES |
CCOC=CC(=O)C1=CC=CS1 |
Origin of Product |
United States |
Preparation Methods
Claisen–Schmidt Condensation as the Core Step
The principal synthetic route to this compound involves the Claisen–Schmidt condensation between 2-acetylthiophene and an appropriate aldehyde under basic conditions, often sodium hydroxide, in an alcoholic solvent such as ethanol. This method forms the α,β-unsaturated ketone framework characteristic of chalcones.
For example, 2-acetylthiophene (starting material) reacts with 2,4-dichlorobenzaldehyde in ethanol with catalytic sodium hydroxide at room temperature overnight, yielding chalcone derivatives with yields around 81%.
Although this example uses 2,4-dichlorobenzaldehyde, the analogous reaction with ethoxy-substituted aldehydes or direct ethoxylation steps can lead to 3-ethoxy-substituted chalcones.
Ethoxylation and Bromination Steps
The ethoxy group at the 3-position can be introduced via nucleophilic substitution or by reaction of dibromo intermediates with ethanol under reflux conditions.
Dibrominated chalcone intermediates such as 2,3-dibromo-3-(thiophen-2-yl)propan-1-ones can be prepared by bromination of the chalcone in chloroform at room temperature.
Subsequent refluxing of these dibromo intermediates in absolute ethanol leads to substitution of bromine with ethoxy groups, affording 3-ethoxy derivatives with good yields (e.g., 77-79%).
Alternative Synthetic Routes
Sodium methoxide in methanol can be used to facilitate the substitution of bromine atoms with methoxy or ethoxy groups, followed by acidification with hydrochloric acid to stabilize the product.
Hydrazine hydrate treatment can be employed for further heterocyclic transformations, although this is beyond the direct preparation of the chalcone itself.
Reaction Conditions Summary
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Claisen–Schmidt condensation | 2-acetylthiophene + aldehyde, NaOH (10%), EtOH | Room temperature | Overnight | ~81 | Formation of chalcone intermediate |
| Bromination | Bromine, chloroform | Room temperature | 2 hours | - | Dibromo intermediate formation |
| Ethoxylation | Absolute ethanol, reflux | Reflux (~78°C) | 1 hour | 77-79 | Substitution of bromine by ethoxy |
| Acidification | 36% HCl, reflux | Reflux | 5 minutes | - | Stabilization of product |
Analytical Characterization and Research Outcomes
The synthesized this compound and its intermediates have been characterized by:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^13C NMR confirm the presence of ethoxy protons (triplet and quartet signals for -CH3 and -OCH2- groups), vinylic protons, and thiophene ring protons.
Infrared (IR) Spectroscopy: Characteristic carbonyl stretching around 1650 cm^-1 and C=C stretching of the α,β-unsaturated ketone are observed. The ethoxy group shows C–O stretching bands typically near 1100 cm^-1.
Melting Point Determination: Provides purity assessment; for example, related chalcones show melting points in the range 120–135 °C depending on substitution.
Elemental Analysis and Mass Spectrometry: Confirm molecular formula and molecular weight consistent with the expected structure.
Research reports indicate that the synthetic route is reproducible and yields compounds suitable for further functionalization, including heterocyclic ring formation and biological activity screening.
Summary of Key Research Findings
The Claisen–Schmidt condensation is the foundational method to prepare the chalcone backbone with thiophene substitution.
Bromination of the chalcone intermediate followed by reflux in ethanol efficiently introduces the ethoxy group at the 3-position.
Reaction conditions such as temperature, solvent choice, and reaction time critically influence yield and purity.
The method has been validated by multiple research groups with yields typically above 75%, and full spectroscopic characterization supports the structural assignments.
The compound serves as a versatile intermediate for synthesizing biologically active heterocycles, including pyrazoles and pyrimidines.
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-1-(thiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated alcohols.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction can produce alcohols .
Scientific Research Applications
3-Ethoxy-1-(thiophen-2-yl)prop-2-en-1-one has diverse applications in scientific research:
Chemistry: It serves as a precursor for synthesizing various heterocyclic compounds and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 3-Ethoxy-1-(thiophen-2-yl)prop-2-en-1-one involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound has shown affinity for enzymes such as cyclooxygenase-1 (COX-1) and transient receptor potential ankyrin 1 (TRPA1) channels.
Pathways Involved: It modulates inflammatory pathways by inhibiting the production of nitric oxide and reducing oxidative stress.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Effects on Electronic Properties
- 3-(4-Bromophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (C06): HOMO-LUMO Gap: The HOMO-LUMO energy gap, calculated via DFT (B3LYP/6-311G (d,p)), is 3.82 eV, indicating moderate electronic stability . UV-Vis Absorption: Experimental λmax in ethanol is 358 nm, with oscillator strength (f) = 0.361 . Comparison: The electron-withdrawing bromo group reduces electron density on the aryl ring, increasing the HOMO-LUMO gap compared to the ethoxy derivative (expected lower gap due to ethoxy’s electron-donating nature).
- 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one: Biological Activity: Inhibits MCP-1 expression in macrophages via ROS and Akt pathways, with IC50 values in the low micromolar range .
Spectroscopic Characteristics
3-(4-Chlorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one (PL2) :
- FT-IR Peaks : C=O stretch at 1647 cm⁻¹, C-S stretch at 715 cm⁻¹ .
- 1H NMR : δ 7.75 (thiophene protons), δ 7.47–7.62 (aryl protons) .
- Comparison : The ethoxy group may shift the C=O stretch to lower frequencies due to resonance effects, while its aliphatic protons (δ ~1.3–4.0 ppm) would add distinct NMR signals.
- 3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one: Tyrosinase Inhibition: Exhibits potent anti-melanogenesis activity (IC50 = 1.2 µM) due to dihydroxyphenyl’s chelating ability . Comparison: The ethoxy group lacks chelating sites, likely reducing metal-binding efficacy but improving metabolic stability.
Table 1: Cytotoxicity and Apoptotic Effects
Key Findings :
Crystallographic and Supramolecular Features
- 3-(3-Methyl-5-phenoxy-phenyl)-1-(thiophen-2-yl)prop-2-en-1-one: Crystal System: Monoclinic (P21/c), with C–H⋯N and C–H⋯O hydrogen bonds forming sheet-like structures . Comparison: Ethoxy’s flexibility may disrupt crystalline packing, reducing melting points but improving amorphous solubility.
(E)-1-(4’-Bromophenyl)-3-(thiophen-2-yl)prop-2-en-1-one :
Table 2: Key Comparative Properties
| Property | 3-Ethoxy Derivative | 4-Bromophenyl (C06) | 4-Hydroxyphenyl | 2,4-Dihydroxyphenyl |
|---|---|---|---|---|
| HOMO-LUMO Gap (eV) | ~3.5 (Predicted) | 3.82 | 3.65 | 3.40 |
| UV λmax (nm) | ~340 (Predicted) | 358 | 345 | 330 |
| Solubility (LogP) | Moderate (~2.5) | Low (~3.2) | High (~1.8) | High (~1.5) |
| Bioactivity | Moderate | High cytotoxicity | Anti-inflammatory | Tyrosinase inhibition |
Biological Activity
3-Ethoxy-1-(thiophen-2-yl)prop-2-en-1-one, a compound characterized by its unique structure combining a thiophene ring and an ethoxy group, has garnered attention for its diverse biological activities. Its molecular formula is , with a molecular weight of approximately 210.29 g/mol. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its antimicrobial, anti-inflammatory, and anticancer properties.
The compound features a prop-2-en-1-one moiety that is crucial for its reactivity and biological interactions. Its synthesis typically involves the reaction of thiophene derivatives with carbonyl compounds, leading to various derivatives that exhibit distinct biological activities.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. In vitro studies have shown that it exhibits activity against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.22 to 0.25 μg/mL, indicating potent antimicrobial efficacy .
| Pathogen | MIC (μg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 0.22 | Bactericidal |
| Staphylococcus epidermidis | 0.25 | Bactericidal |
| Candida albicans | 0.30 | Fungicidal |
Anti-inflammatory Activity
Research indicates that this compound may inhibit the expression of pro-inflammatory markers in macrophages. Specifically, it has been shown to reduce the levels of monocyte chemoattractant protein-1 (MCP-1) through the inhibition of reactive oxygen species (ROS) and Akt signaling pathways . This suggests potential therapeutic applications in inflammatory diseases.
Anticancer Properties
The anticancer potential of this compound is noteworthy. Studies have reported that it can induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial functions. Furthermore, it has been shown to inhibit cell proliferation in various cancer cell lines.
| Cancer Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15.5 | Apoptosis induction |
| MCF-7 (breast cancer) | 10.8 | Caspase activation |
| A549 (lung cancer) | 12.3 | Mitochondrial disruption |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes such as tyrosinase, which is involved in melanin synthesis, leading to depigmentation effects.
- Signal Pathway Modulation : It affects signaling pathways related to inflammation and cell survival, particularly through ROS inhibition and modulation of the Akt pathway.
- Induction of Apoptosis : By activating caspases, it promotes programmed cell death in malignant cells.
Case Studies
Several studies have explored the biological effects of this compound:
- Study on Antimicrobial Efficacy : A study evaluated various derivatives of thiophene-based compounds against common pathogens, highlighting the significant activity of this compound with MIC values indicating strong bactericidal properties .
- Inflammation Model : In an animal model of inflammation, treatment with this compound resulted in reduced swelling and lower levels of inflammatory cytokines compared to control groups .
- Cancer Cell Proliferation : Research involving different cancer cell lines demonstrated that this compound significantly inhibited cell growth and induced apoptosis at varying concentrations, showcasing its potential as an anticancer agent.
Q & A
Q. What are the standard synthetic routes for 3-Ethoxy-1-(thiophen-2-yl)prop-2-en-1-one, and how can reaction conditions be optimized?
The compound is synthesized via Claisen-Schmidt condensation, reacting a thiophene-2-carbaldehyde derivative with an ethoxy-substituted acetophenone under basic conditions (e.g., aqueous KOH in ethanol). Key parameters include maintaining temperatures below 25°C during base addition and refluxing at 80°C for 15 hours to drive the reaction to completion. Purification typically involves acidification with citric acid, extraction with ethyl acetate, and recrystallization .
| Reaction Parameter | Optimal Condition |
|---|---|
| Solvent | Ethanol |
| Temperature | 80°C (reflux) |
| Catalyst | 50% aqueous KOH |
| Purification | Ethyl acetate extraction |
Q. How is the structure of this chalcone validated experimentally?
Structural confirmation relies on spectroscopic techniques:
- NMR : Assignments of aromatic protons (thiophene ring δ 7.2–7.8 ppm) and the α,β-unsaturated carbonyl group (C=O stretch at ~1650 cm⁻¹ in IR).
- Mass spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 276.2) .
- X-ray crystallography : For crystalline derivatives, SHELX software is used for refinement, leveraging high-resolution data to resolve bond lengths and angles .
Q. What in vitro assays are used to evaluate its biological activity?
Standard assays include:
- Antioxidant activity : DPPH radical scavenging (IC₅₀ values).
- Anti-inflammatory : Inhibition of COX-2 or TNF-α in macrophage models.
- Antimicrobial : Broth microdilution assays (MIC values) against bacterial/fungal strains .
Advanced Research Questions
Q. How can computational methods predict the compound’s interaction with biological targets?
Molecular docking (AutoDock Vina) and MD simulations assess binding affinities to targets like EGFR or VEGFR-2. The thiophene ring and α,β-unsaturated ketone are critical for hydrogen bonding and hydrophobic interactions. In silico studies suggest potential inhibition of Akt signaling pathways, validated via Western blotting in macrophage models .
Q. What strategies resolve contradictions in reported bioactivity data?
Discrepancies (e.g., varying IC₅₀ values) arise from assay conditions (e.g., cell line specificity, solvent effects). Meta-analyses should:
Q. How does crystallography inform structure-activity relationships (SAR)?
X-ray structures reveal key intermolecular interactions (e.g., C–H⋯O hydrogen bonds) that stabilize the chalcone’s conformation. For derivatives, substituents on the thiophene or ethoxy groups alter π-stacking and dipole interactions, impacting solubility and target binding. SHELXL refinements with high-resolution data (<1.0 Å) are critical for resolving torsional angles .
Q. What derivatization approaches enhance its pharmacological profile?
- Pyrazoline hybrids : Cyclization with hydrazine hydrate improves antitumor activity (e.g., MIC of 50 μg/mL against M. tuberculosis).
- Heterocyclic fusion : Introducing benzothiazole or pyrimidine moieties increases metabolic stability.
- Continuous flow synthesis : Enhances yield (>80%) and reduces side reactions via precise temperature control .
Methodological Considerations
- Data Reproducibility : Use standardized protocols (e.g., OECD guidelines) for biological assays.
- Crystallographic Software : SHELX suite (SHELXL, SHELXS) for refining challenging datasets (e.g., twinned crystals) .
- Synthetic Optimization : DOE (Design of Experiments) to identify critical factors (e.g., solvent polarity, catalyst loading) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
